molecular formula C13H8ClIN2O2S B1399114 4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1196507-56-8

4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1399114
CAS RN: 1196507-56-8
M. Wt: 418.64 g/mol
InChI Key: VXWPLQTVHINTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The molecule is substituted with a phenylsulfonyl group, a chlorine atom, and an iodine atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic acid-based linkages . These linkages are known for their quick exchange kinetics and the possibility of easy application in various polymer systems . The Suzuki–Miyaura cross-coupling reaction is a common method used in the formation of carbon-carbon bonds in these types of compounds . This reaction is known for its mild and functional group tolerant reaction conditions .


Molecular Structure Analysis

The molecular structure of “4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is characterized by a pyrrolopyridine core with a phenylsulfonyl group, a chlorine atom, and an iodine atom as substituents .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a key reaction involved in the chemical reactions of this compound . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with pyrrolopyridine cores, which are prevalent in numerous pharmaceutical agents. Its unique structure, featuring both chloro and iodo substituents, makes it an ideal candidate for cross-coupling reactions, such as the Suzuki-Miyaura coupling . This allows for the introduction of various functional groups, facilitating the synthesis of a wide array of derivatives with potential medicinal properties.

Future Directions

The future directions for research on “4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” and similar compounds could involve the development of novel materials that show a longer lifetime and that can be easily recycled . This could be achieved by the incorporation of dynamic covalent bonds into the polymer structure .

properties

IUPAC Name

1-(benzenesulfonyl)-4-chloro-5-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O2S/c14-12-10-6-7-17(13(10)16-8-11(12)15)20(18,19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWPLQTVHINTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Synthesis routes and methods

Procedure details

NaH (0.960 g, 24.0 mmol, 60% dispersion in mineral oil) at 0° C. was added to 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (5.57 g, 20.0 mmol) in dimethylformamide (“DMF”; 40 mL) and stirred at 0° C. for 20 minutes. Benzenesulfonyl chloride (2.82 mL, 22.0 mmol) was added, and the reaction was stirred at room temperature for 2 hours. Water (200 mL) was added and stirred for 10 minutes. The solid formed was collected by filtration, washed with ether, and dried to give 4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (8.20 g, 98% yield).
Name
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.